[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine
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Overview
Description
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C8H11NO. It features a cyclopropyl group attached to a furan ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of furan derivatives followed by amination. One common method includes the reaction of furan with a cyclopropyl halide under basic conditions to form the cyclopropyl-furan intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by catalytic amination. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclopropyl-furan derivatives .
Scientific Research Applications
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol
- [(1R,2R)-2-(Furan-2-yl)cyclopropyl]carboxylic acid
- [(1R,2R)-2-(Furan-2-yl)cyclopropyl]amine
Uniqueness
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is unique due to its specific cyclopropyl-furan structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMHHXNGQBHQM-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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